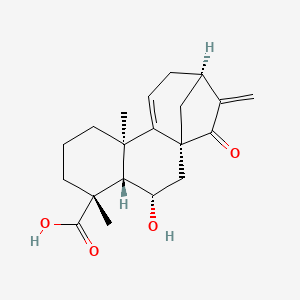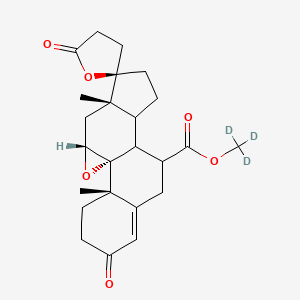
翼叶酸B
描述
Pterisolic acid B is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pterisolic acid B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pterisolic acid B including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Nrf2激活
翼叶酸B (J19) 是一种有效的Nrf2激活剂 {svg_1} {svg_2}. Nrf2通路是保护组织免受环境压力影响的重要细胞系统 {svg_3}. Nrf2转录因子与位于基因增强子序列中的抗氧化反应元件(ARE)结合,诱导保护酶的表达 {svg_4}.
化学保护
使用化学保护剂来最大限度地减少化疗的副作用,主要是通过激活Nrf2通路,是一个新兴的研究领域 {svg_5} {svg_6}. This compound被发现是一种有效的Nrf2激活剂,因此,它具有作为化学保护剂的潜力 {svg_7}.
癌症治疗
传统化疗药物,在过去半个多世纪占据了治疗的主导地位,通常是DNA损伤或微管靶向药物,旨在抑制或杀死快速分裂的细胞 {svg_8}. 然而,由于化疗药物无法区分癌细胞和快速增殖的健康细胞,因此经常遇到严重的副作用 {svg_9}. This compound通过激活Nrf2通路,可以潜在地最大限度地减少这些副作用 {svg_10}.
细胞保护
This compound对顺铂诱导的HKC细胞毒性具有显著的细胞保护作用 {svg_11} {svg_12}. 这表明它可以用来保护细胞免受有毒物质的损伤。
解毒
目前的研究表明,化学保护药物通过诱导II期解毒酶,加速了特定组织内有毒化疗药物的代谢和排泄 {svg_13}. 谷胱甘肽合成酶(GCS)和醌还原酶-1(NQO1)等酶,以及NAD(P)H参与谷胱甘肽合成、活性氧(ROS)清除、异生物质代谢和药物转运 {svg_14}. This compound作为Nrf2激活剂,可以潜在地增强机体的解毒过程。
靶向Keap1
This compound通过共价修饰Keap1的Cys171激活Nrf2通路,从而抑制Keap1-Cul3复合物介导的Nrf2降解 {svg_15} {svg_16}. 这表明它可以用来靶向Keap1,一种在Nrf2通路调节中起关键作用的蛋白质。
作用机制
Target of Action
Pterisolic Acid B primarily targets the Nrf2 pathway . The key target within this pathway is Keap1 , specifically the C171 within the Keap1-BTB domain . Keap1 (Kelch-like ECH-associated protein 1) plays a crucial role in regulating the cytoplasmic level of Nrf2 .
Mode of Action
Pterisolic Acid B, and its more potent analogue J19-1, activate the Nrf2 pathway by covalently modifying Cys171 of Keap1 . This modification inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes .
Biochemical Pathways
The activation of the Nrf2 pathway leads to the induction of phase II detoxification enzymes . These enzymes, such as glutamate cysteine ligase (GCS) and quinone oxidoreductase-1 (NQO1), are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), xenobiotic metabolism, and drug transport .
Pharmacokinetics
It is known that chemoprotective drugs like pterisolic acid b can accelerate the metabolism and excretion of toxic chemotherapy agents within specific tissues .
Result of Action
The activation of the Nrf2 pathway by Pterisolic Acid B leads to significant cytoprotective effects. For instance, it has been demonstrated that J19-1, a potent analogue of Pterisolic Acid B, shows significant cytoprotective effect against cisplatin-induced cytotoxicity in HKC cells .
安全和危害
未来方向
The use of chemoprotective agents like Pterisolic acid B to minimize the side effects of chemotherapy, primarily via activation of the Nrf2 pathway, is an emerging research field . It has attracted broad attention from both academia and the pharmaceutical industry. Pterisolic acid B shows significant cytoprotective effect against cisplatin-induced cytotoxicity in HKC cells .
生化分析
Biochemical Properties
Pterisolic acid B plays a crucial role in biochemical reactions by acting as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It interacts with the Kelch-like ECH-associated protein 1 (Keap1) by covalently modifying the cysteine residue at position 171 (Cys171) within the BTB domain of Keap1 . This interaction inhibits the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of various cytoprotective enzymes . These enzymes include glutamate cysteine ligase (GCS), quinone oxidoreductase-1 (NQO1), and NAD(P)H, which are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), and xenobiotic metabolism .
Cellular Effects
Pterisolic acid B exerts significant effects on various cell types and cellular processes. By activating the Nrf2 pathway, it enhances the cellular defense mechanisms against oxidative stress and toxic insults. This activation leads to increased expression of genes involved in antioxidant defense, detoxification, and cellular repair . In human kidney cells (HKC), Pterisolic acid B has demonstrated cytoprotective effects against cisplatin-induced cytotoxicity, highlighting its potential in reducing chemotherapy-induced side effects . Additionally, Pterisolic acid B influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell survival and function under stress conditions .
Molecular Mechanism
The molecular mechanism of Pterisolic acid B involves its interaction with Keap1, a key regulator of the Nrf2 pathway. By covalently modifying Cys171 within the BTB domain of Keap1, Pterisolic acid B prevents the ubiquitination and subsequent degradation of Nrf2 . This stabilization of Nrf2 allows it to accumulate in the cytoplasm and translocate to the nucleus, where it binds to ARE and activates the transcription of genes involved in antioxidant defense and detoxification . This mechanism underscores the compound’s ability to enhance cellular resilience against oxidative stress and toxic insults.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pterisolic acid B have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity and efficacy in activating the Nrf2 pathway . Long-term studies have shown that Pterisolic acid B can sustain its cytoprotective effects over extended periods, providing continuous protection against oxidative stress and toxic insults
Dosage Effects in Animal Models
The effects of Pterisolic acid B vary with different dosages in animal models. At lower doses, the compound effectively activates the Nrf2 pathway and enhances cellular defense mechanisms without causing significant toxicity . At higher doses, Pterisolic acid B may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships observed in animal studies provide valuable insights into the safe and effective use of Pterisolic acid B.
Metabolic Pathways
Pterisolic acid B is involved in various metabolic pathways, primarily through its activation of the Nrf2 pathway. This activation leads to the induction of phase II detoxification enzymes, such as GCS and NQO1, which play essential roles in glutathione synthesis, ROS elimination, and xenobiotic metabolism . The compound’s influence on metabolic flux and metabolite levels further underscores its potential in modulating cellular metabolism and enhancing detoxification processes.
Transport and Distribution
Within cells and tissues, Pterisolic acid B is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it exerts its cytoprotective effects . The compound’s distribution patterns and transport mechanisms are critical for understanding its bioavailability and therapeutic potential.
Subcellular Localization
Pterisolic acid B exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, where it interacts with key biomolecules involved in the Nrf2 pathway . This subcellular localization is crucial for the compound’s ability to modulate cellular defense mechanisms and enhance resilience against oxidative stress and toxic insults.
属性
IUPAC Name |
(1S,3S,4S,5R,9R,13R)-3-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-12-5-6-14-18(2)7-4-8-19(3,17(23)24)15(18)13(21)10-20(14,9-12)16(11)22/h6,12-13,15,21H,1,4-5,7-10H2,2-3H3,(H,23,24)/t12-,13+,15+,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSODFCSZYDJPLH-SEPLDZIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2=CCC(C3)C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@H](C3)C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184460 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-86-0 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pterisolic acid B?
A1: Pterisolic acid B acts as an activator of the Nrf2 pathway by directly targeting the Keap1 protein. [] Specifically, it binds to the cysteine residue at position 171 (C171) within the Kelch-like ECH-associated protein 1 (Keap1)-BTB domain. [] This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)

![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)

